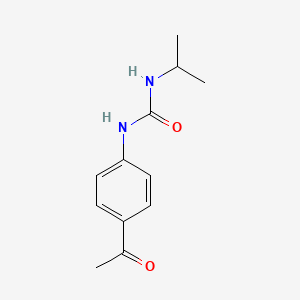

1-(4-Acetylphenyl)-3-(propan-2-yl)urea

説明

1-(4-Acetylphenyl)-3-(propan-2-yl)urea is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a urea moiety substituted with an isopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

1-(4-Acetylphenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

科学的研究の応用

Scientific Research Applications

1. Agrochemical Development

1-(4-Acetylphenyl)-3-(propan-2-yl)urea is recognized for its role in the synthesis of herbicides and pesticides. It is structurally related to isoproturon, a widely used herbicide. The synthesis of N-substituted ureas from this compound has been explored as a method to enhance agricultural productivity by providing effective weed control .

Key Features:

- Synthesis Methodology: The compound can be synthesized through nucleophilic addition reactions, allowing for scalable production.

- Yield Efficiency: Studies indicate that reactions performed at higher scales (e.g., 20 mmol) yield better results compared to smaller batch sizes, highlighting its industrial applicability .

2. Pharmaceutical Applications

The compound has been investigated for its pharmacological properties, particularly as a potential inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory diseases. The inhibition of sEH has therapeutic implications for conditions such as acute pancreatitis and other inflammatory disorders .

Key Insights:

- Potency: While it may exhibit lower potency than some hydrocarbon counterparts, its derivatives have shown nanomolar activity against sEH.

- Formulation Challenges: The physical properties of the compound, such as solubility and melting point, are critical for its efficacy in drug formulation .

3. Cosmetic Formulations

In the cosmetics industry, this compound can be utilized as an active ingredient in topical formulations aimed at enhancing skin hydration and stability. Its incorporation into emulsions has been studied for improving the sensory attributes and moisturizing properties of cosmetic products .

Research Findings:

- Formulation Optimization: Experimental design techniques have been employed to assess the interactions between various raw materials in cosmetic formulations containing this compound.

- Efficacy: Formulations developed with this compound have demonstrated significant improvements in skin hydration and overall sensory experience .

作用機序

The mechanism of action of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-(4-Methylphenyl)-3-(propan-2-yl)urea: Similar structure but with a methyl group instead of an acetyl group.

1-(4-Chlorophenyl)-3-(propan-2-yl)urea: Contains a chlorine atom on the phenyl ring.

1-(4-Nitrophenyl)-3-(propan-2-yl)urea: Features a nitro group on the phenyl ring.

Uniqueness

1-(4-Acetylphenyl)-3-(propan-2-yl)urea is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can participate in additional chemical reactions, such as acetylation, and may enhance the compound’s pharmacokinetic properties.

生物活性

1-(4-Acetylphenyl)-3-(propan-2-yl)urea, a derivative of urea, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of urea-based compounds that have shown promise in various therapeutic applications, including anti-inflammatory, antibacterial, and antiparasitic activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure incorporates an acetyl group attached to a phenyl ring, which is significant for its biological activity due to the electron-donating properties that can enhance binding interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that urea derivatives like this compound may exhibit anti-inflammatory properties. A study involving the synthesis and evaluation of various urea derivatives demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition was quantified using IC50 values, with some derivatives showing promising results comparable to established anti-inflammatory drugs such as diclofenac and celecoxib .

Table 1: IC50 Values of Urea Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | TBD | 0.04 |

2. Antibacterial Activity

The antibacterial potential of urea derivatives has also been explored. In vitro studies have shown that certain urea compounds can inhibit the growth of various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess their potency relative to standard antibiotics .

Table 2: Antibacterial Activity of Urea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. faecalis | TBD |

| P. aeruginosa | TBD | |

| Ceftriaxone | Various | 40 - 50 |

3. Antiparasitic Activity

Urea derivatives have been identified as selective inhibitors against certain parasitic enzymes. For example, a high-throughput screening identified several urea-based inhibitors targeting Cryptosporidium parvum IMPDH (inosine monophosphate dehydrogenase), with some compounds exhibiting IC50 values in the nanomolar range . This suggests a potential application in treating infections caused by this parasite.

Table 3: Inhibitory Potency Against Cryptosporidium parvum IMPDH

| Compound | IC50 (nM) |

|---|---|

| This compound | TBD |

| Other Urea Derivatives | <340 |

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of various urea derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, suggesting effective anti-inflammatory activity.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of synthesized urea derivatives against clinical isolates of resistant bacterial strains. The results showed that certain derivatives exhibited comparable or superior activity to conventional antibiotics, highlighting their therapeutic potential.

特性

IUPAC Name |

1-(4-acetylphenyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBENCIDTUZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502325 | |

| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72531-19-2 | |

| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。